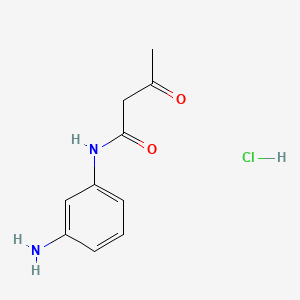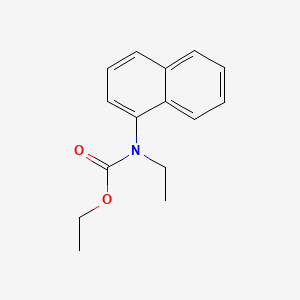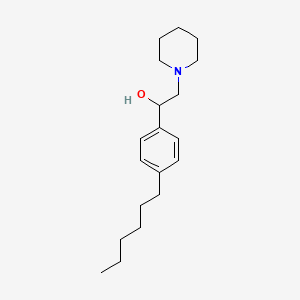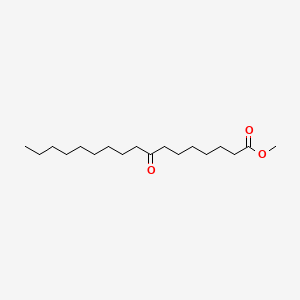![molecular formula C17H36S4Si3 B13953668 Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- CAS No. 57289-38-0](/img/structure/B13953668.png)
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3311(3,7)]decane-1,3,5-triyl)tris[trimethyl- is a complex organosilicon compound characterized by its unique structure, which includes multiple sulfur atoms and a tricyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- typically involves the reaction of silane precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and characterization to ensure the quality of the final product .
化学反应分析
Types of Reactions
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties .
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in diagnostic tools. Its ability to interact with biological molecules makes it a candidate for various biomedical applications .
Industry
In industry, the compound is used in the development of advanced materials, including coatings, adhesives, and sealants. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism by which Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,3,5,7-tetramethyl-: This compound shares a similar tricyclic framework but differs in its functional groups
Tetramethyltetrathiaadamantane: Another related compound with a similar sulfur-containing structure
Uniqueness
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- is unique due to its specific combination of silicon and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
属性
CAS 编号 |
57289-38-0 |
|---|---|
分子式 |
C17H36S4Si3 |
分子量 |
453.0 g/mol |
IUPAC 名称 |
[9,10-dimethyl-3,5-bis(trimethylsilyl)-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]-trimethylsilane |
InChI |
InChI=1S/C17H36S4Si3/c1-12-14-18-16(23(6,7)8)13(2)17(19-14,24(9,10)11)21-15(12,20-16)22(3,4)5/h12-14H,1-11H3 |
InChI 键 |
NPTVNGKDXFSXHM-UHFFFAOYSA-N |
规范 SMILES |
CC1C2SC3(C(C(S2)(SC1(S3)[Si](C)(C)C)[Si](C)(C)C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)




![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13953679.png)

